Bj-xtrlT (recombinant)
CAS No.:
Cat. No.: VC20737084
Molecular Formula: C31H43NO6.HClO4
Molecular Weight: 8,575 Da
Purity: ≥ 98 %
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H43NO6.HClO4 |
|---|---|
| Molecular Weight | 8,575 Da |
Introduction
Structural Characteristics
Bj-xtrlT is a 76-amino-acid polypeptide cross-linked by four disulfide bridges, forming a rigid tertiary structure critical for its bioactivity . Its sequence includes a conserved core module (residues 1–59) and a distinctive C-terminal extension (residues 60–76), which features an α-helix anchored by a disulfide bond to the core . The C-terminal region, including a mobile stretch of seven residues, plays a pivotal role in toxin-channel interactions .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~8,575 Da | |
| Disulfide Bridges | 4 | |
| C-Terminal Features | α-helix + mobile peptide (7 residues) | |
| Conserved Core | Residues 1–59 (structurally rigid) |
The toxin’s structure was resolved at 2.1 Å resolution via X-ray crystallography, revealing a hydrophobic surface critical for binding to insect sodium channels . Mutagenesis studies highlight residues Glu30 and Glu15 as essential for interaction with channel receptors .
Recombinant Production
Bj-xtrlT is produced via microbial expression systems, primarily Escherichia coli. Key steps include:
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Cloning: The toxin gene is inserted into expression vectors (e.g., pET32) fused to a solubility-enhancing tag (e.g., thioredoxin) .
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Induction: Expression is induced at 18°C with low IPTG concentrations to optimize solubility .
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Purification:
Yield: ~1.5 mg of purified toxin per 100 mL bacterial culture .
Mechanism of Action
Bj-xtrlT selectively binds to insect sodium channels (e.g., DmNav1) at receptor site 4, altering activation kinetics. Key mechanisms include:
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Hyperexcitability: Trapping voltage sensors in the depolarized state, causing repetitive action potentials .
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Paralysis: Prolonged neuronal activity leads to muscular exhaustion and death .
Bj-xtrlT exhibits exceptional specificity, with negligible mammalian toxicity .
Biological Activity and Applications
Toxicity Profile:
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ED<sub>50</sub>: 14 ng/100 mg body weight in blowfly larvae.
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No Oral Toxicity: Dietary exposure to locusts showed no mortality, highlighting systemic delivery requirements .
Agricultural Potential:
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Pest Control: Effective against lepidopteran pests (e.g., Spodoptera frugiperda) and coleopterans (e.g., Diabrotica virgifera) .
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Delivery Systems: Viral coat proteins (e.g., luteoviruses) or engineered baculoviruses enable hemocoel delivery in target insects .
Research Insights and Challenges
Structural Determinants:
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The C-terminal α-helix and its disulfide linkage are critical for bioactivity. Deletion of the last seven residues abolishes function .
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Hydrophobic residues (Tyr26, Val34) shield charged residues (Glu30), enhancing channel binding .
Comparative Pharmacology:
Bj-xtrlT belongs to the excitatory β-toxin subclass, distinct from depressant toxins (e.g., BjIT2). Unlike mammalian-selective β-toxins (e.g., Ts VII), it shows no cross-reactivity with vertebrate channels .
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